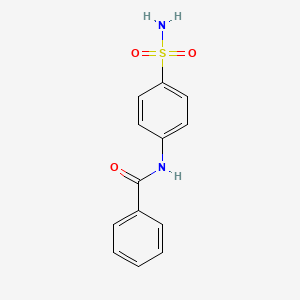
N-(4-sulfamoylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-sulfamoylphenyl)benzamide” is a molecule that contains sulfonyl and amide coupling structure . It belongs to a class of compounds known as sulfonamides, which are very important in the pharmaceutical industry .
Synthesis Analysis
This compound is synthesized from 4-aminobenzene-1-sulfonamide with benzoic acid and its derivatives using peptide coupling reagent EDCI and HOBt . The progress of the reaction is monitored by the use of thin layer chromatography .Molecular Structure Analysis
The structures of the synthesized compounds are elucidated and confirmed by FT-IR, 1H NMR, and 13C-NMR spectroscopic analysis .Chemical Reactions Analysis
Sulfonamide derivatives have been synthesized from reactions of 4-amino-N-(4-sulfamoylphenyl) benzamide .Physical And Chemical Properties Analysis
The physicochemical parameters used in the synthesis of “N-(4-sulfamoylphenyl)benzamide” derivatives include different melting points .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-(4-sulfamoylphenyl)benzamide derivatives have been studied for their potential anticancer properties. These compounds are part of the sulfonamide class, which is known for a wide range of biological activities, including anticancer effects. The derivatives of N-(4-sulfamoylphenyl)benzamide have been synthesized and characterized, showing promise in this field .
Anti-inflammatory Properties
Sulfonamides, including N-(4-sulfamoylphenyl)benzamide, are well-known for their anti-inflammatory capabilities. They have been used to develop new medications that can help in reducing inflammation, which is a common symptom in various diseases .
Antiviral Agents
The sulfonamide group of compounds has been recognized for their antiviral activities. N-(4-sulfamoylphenyl)benzamide derivatives could potentially be used to create new antiviral drugs that can inhibit the replication of viruses within the host body .
Antibacterial Applications
Sulfonamides have a long history of being used as antibacterial agents. N-(4-sulfamoylphenyl)benzamide derivatives continue this tradition, with research indicating their potential use in fighting bacterial infections .
HIV Protease Inhibitors
The fight against HIV has led to the development of various classes of drugs, including protease inhibitors. Sulfonamide derivatives, such as N-(4-sulfamoylphenyl)benzamide, have been explored for their potential as HIV protease inhibitors, which is a crucial step in the lifecycle of the virus .
Wirkmechanismus
Target of Action
N-(4-sulfamoylphenyl)benzamide is a derivative of sulfonamides, a class of compounds known for their diverse biological properties . The primary targets of sulfonamides are usually enzymes or proteins that play crucial roles in various biochemical processes . .
Mode of Action
Sulfonamides, in general, are known to inhibit enzymes and interfere with various biological processes . They can bind to their targets and alter their function, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
Sulfonamides are known to affect a wide range of biochemical pathways due to their ability to inhibit various enzymes . The downstream effects of these disruptions can vary widely, depending on the specific pathways and targets involved .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that the compound may lead to alterations in cellular functions and processes .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of many drugs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-19(17,18)12-8-6-11(7-9-12)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)(H2,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYAUYNBRQPION-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of N-(4-sulfamoylphenyl)benzamide derivatives against tuberculosis?
A1: While the provided abstracts mention anti-tubercular activity for a series of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)benzene sulfonamide derivatives [], the exact mechanism of action is not elaborated upon. Further research is needed to elucidate how these compounds interact with their target and the downstream effects leading to their anti-tubercular activity.
Q2: How does the structure of N-(4-sulfamoylphenyl)benzamide derivatives influence their ability to inhibit carbonic anhydrase?
A2: Research indicates that incorporating various sulfonamide moieties into the N-(4-sulfamoylphenyl)benzamide structure can significantly impact its ability to inhibit human carbonic anhydrase isoforms I and II []. This suggests that the sulfonamide group plays a crucial role in binding to the enzyme active site. Further structure-activity relationship (SAR) studies are necessary to fully comprehend the impact of different substituents on inhibitory potency and selectivity for specific carbonic anhydrase isoforms.
Q3: Can you provide information about the spectroscopic characterization of N-(4-sulfamoylphenyl)benzamide derivatives?
A3: The synthesis of N-(4-sulfamoylphenyl)benzamide derivatives has been characterized using various spectroscopic techniques. Researchers commonly employ Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy to confirm the structures of these compounds [, ]. These techniques provide valuable information about the functional groups present and the connectivity of atoms within the molecule.
Q4: Have there been any studies on the potential environmental impact of N-(4-sulfamoylphenyl)benzamide derivatives?
A4: The provided research abstracts do not offer insights into the environmental impact or degradation pathways of N-(4-sulfamoylphenyl)benzamide derivatives. Given their potential pharmaceutical applications, it is crucial to investigate their ecotoxicological effects and explore strategies to mitigate any negative environmental impacts. This could involve studying their biodegradability, potential for bioaccumulation, and effects on aquatic organisms.
A5: While the provided abstracts [, ] highlight the ability of 2-(4-Methoxyphenoxy)-5-nitro-N-(4-sulfamoylphenyl)benzamide to activate Kir6.2/SUR1 KATP channels, they do not delve into comparisons with other structurally similar compounds. Exploring structural analogs and their activity profiles could provide valuable insights into the pharmacophore responsible for KATP channel activation and guide the development of more potent and selective modulators.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2362107.png)

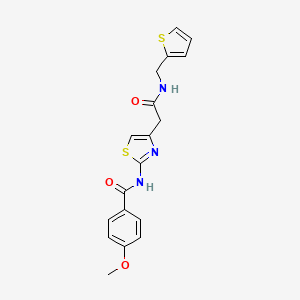
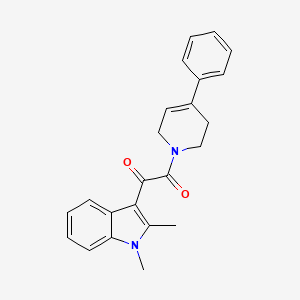
![4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2362111.png)
![2-(2-(tert-butyl)-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2362112.png)
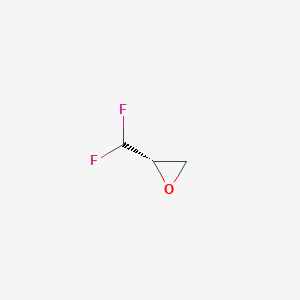

![2-[(Z)-[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine;dihydrochloride](/img/structure/B2362116.png)


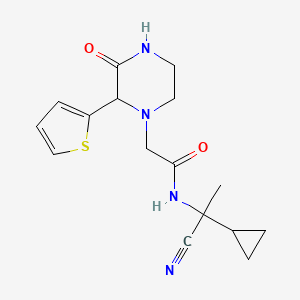
![ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2362126.png)
![N-(3-chloro-4-methylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2362128.png)